molecular formula C7H9NO B13051286 1-(Furan-2-YL)prop-2-EN-1-amine

1-(Furan-2-YL)prop-2-EN-1-amine

Cat. No.: B13051286
M. Wt: 123.15 g/mol
InChI Key: BWYDWAUFFSFAMD-UHFFFAOYSA-N
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Description

1-(Furan-2-YL)prop-2-EN-1-amine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring, which is a five-membered ring containing one oxygen atom, attached to a prop-2-en-1-amine group

Preparation Methods

Chemical Reactions Analysis

1-(Furan-2-YL)prop-2-EN-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of furan-2-ylpropan-1-amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

    Addition: The double bond in the prop-2-en-1-amine group can participate in addition reactions with halogens or hydrogen halides, forming halogenated derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like THF or acetic acid, and specific temperature and pressure conditions to optimize the reaction yields.

Scientific Research Applications

1-(Furan-2-YL)prop-2-EN-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Furan-2-YL)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or protein function. The compound’s furan ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. Molecular docking studies have shown that derivatives of this compound can bind to active sites of enzymes, affecting their function .

Comparison with Similar Compounds

1-(Furan-2-YL)prop-2-EN-1-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

1-(furan-2-yl)prop-2-en-1-amine

InChI

InChI=1S/C7H9NO/c1-2-6(8)7-4-3-5-9-7/h2-6H,1,8H2

InChI Key

BWYDWAUFFSFAMD-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC=CO1)N

Origin of Product

United States

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